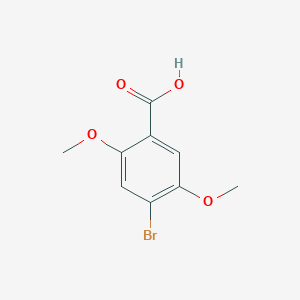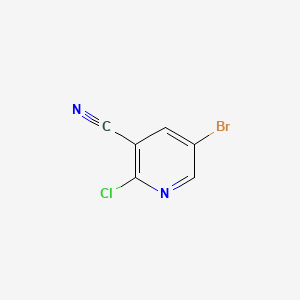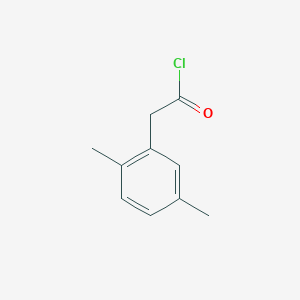
2,5-Dimethylphenylacetyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2,5-Dimethylphenylacetyl chloride involves interactions between different chemical entities. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that the synthesis of related compounds often involves sulfonamide precursors and chlorosulfonic acid, which could be relevant for the synthesis of 2,5-Dimethylphenylacetyl chloride.
Molecular Structure Analysis
The molecular structure of compounds with dimethylphenyl groups has been characterized using X-ray single-crystal diffraction. For example, the crystal structure of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one was determined, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This indicates that the molecular structure of 2,5-Dimethylphenylacetyl chloride could also be complex and may exhibit conformational diversity.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2,5-Dimethylphenylacetyl chloride. However, the synthesis and structural characterization of related compounds suggest that they can participate in various chemical reactions, particularly those involving substitutions and the formation of hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2,5-Dimethylphenylacetyl chloride can be inferred from the studies. For instance, the vibrational spectra and nonlinear optical properties of 2,5-dimethylanilinium chloride monohydrate were investigated using density functional theory (DFT), revealing high nonlinear optical (NLO) activity and stability due to hyperconjugative interactions and charge delocalization . This suggests that 2,5-Dimethylphenylacetyl chloride may also exhibit interesting optical properties and stability characteristics.
Aplicaciones Científicas De Investigación
Ionophore in Potentiometric Sensors
Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) has been utilized as an ionophore in polyvinyl chloride (PVC) matrix membrane sensors for barium ions. This sensor shows a linear response over a specific concentration range and is highly selective towards Ba²⁺ ions, stable over a wide pH range, and has a lifetime of about 2 months. This application is crucial in determining Ba²⁺ contents in various samples, including rocks (Hassan, Saleh, Abdel Gaber, & Abdel Kream, 2003).
Photorelease Studies
Photorelease of HCl from 2,5-dimethylphenacyl chloride has been studied using nanosecond laser flash photolysis. This research is significant for understanding the photophysical properties of this compound, specifically in the context of photoenolization and product formation through heterolytic elimination of chloride ion (Pelliccioli, Klán, Zabadal, & Wirz, 2001).
Corrosion Inhibition
Poly(2,5-dimethylaniline) coatings on low carbon steel substrates have been synthesized for corrosion protection in chloride environments. The electrochemical polymerization of 2,5-dimethylaniline indicates significant corrosion resistance, making it an effective material for protecting steel against corrosion (Shinde, Sainkar, Gangal, & Patil, 2006).
Reactivity Studies for Allergic Contact Dermatitis
2,5-Dimethyl- p-benzoquinonediimine, derived from 2,5-dimethylphenylacetyl chloride, has been used to study its reactivity towards lysine. This research is essential for understanding the mechanism of allergic contact dermatitis induced by certain chemicals. The findings shed light on N-formylation and hapten-protein binding studies relevant to allergic reactions (Eilstein, Giménez-Arnau, Duché, Rousset, & Lepoittevin, 2007).
Polymerization and Ligand Studies
The compound has been used in the synthesis of pyrrole-based NNN-pincer ligands and their application in creating mononuclear and binuclear palladium and lithium complexes. These complexes have potential applications in catalysis and material science (Ghorai, Kumar, & Mani, 2012).
Safety And Hazards
2,5-Dimethylphenylacetyl chloride is classified as a dangerous substance. It has the GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with this compound are H290 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRANTBLOIKHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626477 | |
| Record name | (2,5-Dimethylphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylacetyl chloride | |
CAS RN |
55312-97-5 | |
| Record name | 2,5-Dimethylbenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55312-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



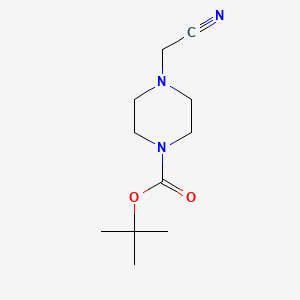


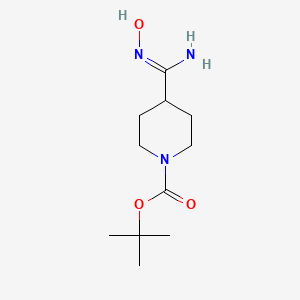

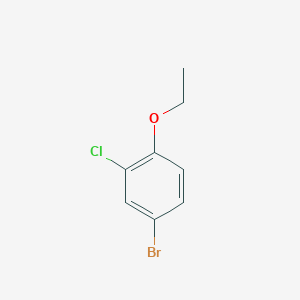
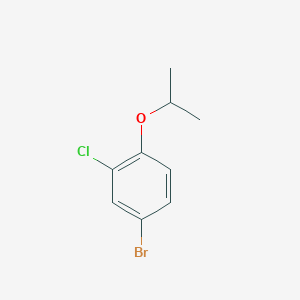

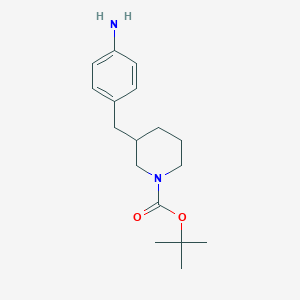
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)

